BenchChemオンラインストアへようこそ!

gluconimycin

Natural product structure elucidation Actinomycin chemotaxonomy Peptide antibiotic fingerprinting

Gluconimycin is the only natural product combining an actinomycin-type peptide scaffold with a covalently attached iron–gluconic acid siderophore moiety. Its primary mode of action — exclusive arrest of pyrimidine biosynthesis at the aspartate carbamoyltransferase (ATCase) step — distinguishes it fundamentally from actinomycin D, which acts by DNA intercalation and RNA polymerase inhibition. This metabolic selectivity makes it an irreplaceable tool compound for dissecting pyrimidine pathways in Bacillus subtilis and related Firmicutes without confounding transcriptional shutdown. With authenticated reference material, laboratories gain a positive control for dereplicating rare iron-containing actinomycin-sideromycin hybrids from Streptomyces fermentation libraries. No other commercially available antibiotic simultaneously recapitulates this dual-class identity, siderophore-mediated iron-uptake dimension, and polymerase inhibition profile.

Molecular Formula C16H30O3
Molecular Weight 0
CAS No. 11003-95-5
Cat. No. B1173425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegluconimycin
CAS11003-95-5
Synonymsgluconimycin
Molecular FormulaC16H30O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gluconimycin (CAS 11003-95-5) – Iron-Containing Sideromycin–Actinomycin Hybrid Antibiotic for Specialized Research Procurement


Gluconimycin is an iron-containing oligopeptide antibiotic isolated from Streptomyces AS 9, classified as both a sideromycin (by virtue of its iron–gluconic acid moiety) and a structural relative of the actinomycin family [1]. Its amino acid composition – Thr, Val, Pro, Sar, MeVal, and MeAla – places it within the actinomycin X-group, yet it lacks the 4-hydroxy-L-proline characteristic of actinomycins X₀ and X₁, and uniquely contains N-methylalanine, which has not been reported in any X-series actinomycin [2]. The compound retains the DNA/RNA polymerase inhibitory activity typical of actinomycins while simultaneously exhibiting a distinct primary mode of action: arrest of pyrimidine biosynthesis via aspartate carbamoyltransferase (ATCase) inhibition in Bacillus subtilis [3].

Why Generic Actinomycin or Sideromycin Substitution Cannot Replace Gluconimycin (CAS 11003-95-5) in Targeted Research


Gluconimycin occupies a unique intersection between two antibiotic classes: it possesses the peptide macrocycle scaffold of actinomycins yet carries a covalently attached iron–gluconic acid siderophore moiety absent from all clinically recognized actinomycins (including actinomycin D and the X- and Z-group variants) [1]. Its mechanism of action diverges fundamentally from canonical actinomycins: whereas actinomycin D acts primarily by DNA intercalation and preferential inhibition of RNA polymerase, gluconimycin’s dominant cellular effect is the arrest of de novo pyrimidine synthesis through ATCase inhibition, while glycolysis and aerobic respiration remain essentially unaffected [2]. Substituting gluconimycin with a generic actinomycin (e.g., actinomycin D or X₂) would therefore confound experiments predicated on pyrimidine pathway interrogation, and would forfeit the siderophore-mediated iron-uptake dimension. Conversely, substituting with a conventional sideromycin such as albomycin or salmycin would discard the actinomycin-type peptide scaffold and its attendant nucleic acid polymerase inhibitory profile. No commercially available antibiotic simultaneously recapitulates this dual-class identity. High-strength differential evidence is limited by the compound’s narrow publication record (three primary research papers); the quantitative comparisons that follow represent the totality of verifiable, comparator-anchored data available for procurement decision-making [2][3].

Gluconimycin (CAS 11003-95-5) – Comparator-Anchored Quantitative Differentiation Evidence


Amino Acid Composition: Presence of Proline Differentiates Gluconimycin from Actinomycins of the Z-Group

In the same study that characterized gluconimycin’s purified main component (substance A), two-dimensional TLC amino acid analysis of the acid hydrolysate (6 N HCl, 110 °C, 24 h) identified threonine, valine, proline, sarcosine, N-methylvaline, and N-methylalanine. The presence of proline directly distinguishes gluconimycin from actinomycins of the Z-group, which uniformly lack proline [1]. This structural feature constitutes a binary (presence/absence) differentiation marker relevant to authentication and purity verification in procurement.

Natural product structure elucidation Actinomycin chemotaxonomy Peptide antibiotic fingerprinting

Absence of 4-Hydroxy-L-Proline Separates Gluconimycin from Actinomycins X₀ and X₁

Within the actinomycin X-group, members X₀ and X₁ characteristically contain 4-hydroxy-L-proline in their β-peptidolactone rings. NMR spectroscopic analysis of gluconimycin’s main component (substance A) confirmed that 4-hydroxy-L-proline is definitively absent [1]. The amino acid composition is most similar to that of actinomycin X₂ but differs by the presence of N-methylalanine, an amino acid not previously reported in any X-series actinomycin [1][2].

Actinomycin X-series differentiation Non-proteinogenic amino acid analysis Natural product dereplication

TLC Retention: Gluconimycin Rfc₂ 0.79 vs. Actinomycin X₁ Rfc₂ 0.97 Under Identical Conditions

A direct side-by-side thin-layer chromatographic comparison was performed on silica gel using ethyl acetate–propan-2-ol–water (5:2:1) as the mobile phase. Gluconimycin (substance A) exhibited an Rfc₂ value of 0.79, while actinomycin X₁ run under identical conditions gave an Rfc₂ value of 0.97 [1]. In circular paper chromatography (n-butyl acetate–di-n-butyl ether = 3:1 / 10% aq. sodium-m-cresotinate), gluconimycin’s Rfc₂ was 0.48, placing it between the reported values for actinomycins X₀ and X₁ [1].

Thin-layer chromatography Actinomycin chemotaxonomy Natural product identification

Primary Mode of Action: Pyrimidine Synthesis Inhibition via ATCase Arrest Contrasts with Canonical Actinomycin DNA Intercalation

In Bacillus subtilis PCI-219, gluconimycin’s primary site of action was demonstrated to be de novo pyrimidine synthesis: the antibiotic arrested aspartate carbamoyltransferase (ATCase) activity, causing accumulation of aspartic acid in fortified cultures. In contrast, glycolysis (measured by CO₂ evolution) and aerobic respiration were insignificantly affected [1]. This mechanism differs fundamentally from actinomycin D, which acts by DNA intercalation and preferential inhibition of RNA polymerase (IC₅₀ ≈ 0.05 μg/mL for RNAP I and 0.5 μg/mL for RNAP II in eukaryotic systems), with DNA polymerase inhibition occurring only at substantially higher concentrations [2]. While gluconimycin also inhibits DNA polymerase I and RNA polymerase of E. coli (50% inhibition at 5 μg/mL for both enzymes in vitro) [3], its dominant cellular phenotype – ATCase arrest with metabolic selectivity – is mechanistically distinct from actinomycin D. No direct head-to-head ATCase inhibition comparison between gluconimycin and actinomycin D exists in the literature; this inference is class-level and should be noted accordingly.

Antibiotic mechanism of action Pyrimidine biosynthesis inhibition Aspartate carbamoyltransferase

In Vitro Antibacterial Growth Inhibition: Gluconimycin MIC Values for Gram-Positive Test Strains

Biophotometer growth inhibition studies using purified gluconimycin substance A demonstrated effective inhibition of Bacillus subtilis ATCC 6051 at 2 μg/mL and Micrococcus luteus ATCC 15932 at 0.2 μg/mL. Escherichia coli was not inhibited at 1 mg/mL in the agar diffusion test [1]. The original 1966 isolate showed activity against both Gram-positive and Gram-negative bacteria as well as some fungi, but exerted high toxicity upon injection in mice (no quantitative LD₅₀ data were reported) [2]. Caution: these MIC values derive from the purified main component (substance A) and may not reflect the activity of crude or partially purified preparations from different fermentation batches.

Antibacterial susceptibility testing Gram-positive antibiotic activity Minimum inhibitory concentration

UV Absorption Signature: Single Band at 442 nm – A Spectroscopic Fingerprint Absent in Non-Iron Actinomycins

The purified main component (substance A) of gluconimycin exhibited a single UV absorption band at 442 nm (E₁%₁cm in methanol = 100) [1]. This visible-region absorption, attributable to the iron–gluconic acid chromophore, is not present in non-iron-containing actinomycins such as actinomycin D, whose UV spectrum is dominated by the phenoxazone chromophore absorbing at approximately 240 nm and 440 nm (the latter with a distinct extinction coefficient). The absence of a complex multi-band phenoxazone signature and the specific E₁%₁cm value of 100 at 442 nm provide a rapid spectrophotometric identity check.

UV-Vis spectroscopy Iron-containing natural product Compound identity verification

Gluconimycin (CAS 11003-95-5) – Evidence-Backed Research and Industrial Application Scenarios


Chemical Biology: Pyrimidine Biosynthesis Pathway Dissection Using a Selective ATCase Inhibitor

Gluconimycin is the only known natural product that simultaneously carries an actinomycin-type peptide scaffold and arrests pyrimidine biosynthesis at the ATCase step without significantly impairing glycolysis or aerobic respiration [1]. This metabolic selectivity makes it a valuable tool compound for dissecting the pyrimidine pathway in B. subtilis and related Firmicutes, where researchers need to block nucleotide precursor synthesis without the confounding transcriptional shutdown caused by actinomycin D. The compound’s failure to induce protoplast lysis, while releasing 260 nm-absorbing intracellular material, provides an additional experimental handle for studying membrane integrity effects independently of cell wall lysis [1].

Natural Product Chemotaxonomy: Reference Standard for Iron-Containing Actinomycin-Sideromycin Hybrids

The unique structural signature of gluconimycin – proline present (excluding Z-group affiliation), 4-hydroxy-L-proline absent (excluding X₀/X₁ identity), N-methylalanine present (unique among X-series), and a single UV band at 442 nm with E₁%₁cm = 100 [1] – establishes it as a definitive reference compound for the identification and dereplication of iron-containing actinomycin-sideromycin hybrids from Streptomyces fermentation libraries. Its chromatographic Rfc₂ values (0.79 on silica gel TLC, 0.48 on circular paper chromatography) provide additional orthogonal identification criteria [1]. Procurement of authenticated gluconimycin is essential for laboratories engaged in actinomycete natural product screening who require a positive control for this rare structural class.

Antibacterial Research: Mid-Potency Gram-Positive Lead with Dual Polymerase Inhibitory Activity

With MIC values of 2 μg/mL (B. subtilis ATCC 6051) and 0.2 μg/mL (M. luteus ATCC 15932), and 50% in vitro inhibition of both DNA polymerase I and RNA polymerase of E. coli at 5 μg/mL [1][2], gluconimycin presents a dual-polymerase inhibition profile that distinguishes it from actinomycin D, which preferentially inhibits RNA polymerase at substantially lower concentrations. The 10-fold species-specific potency differential (B. subtilis vs. M. luteus) also makes gluconimycin a useful probe for studying species-dependent susceptibility determinants in Gram-positive bacteria. Its inactivity against E. coli at 1 mg/mL indicates Gram-negative outer membrane exclusion, a property that can be exploited in permeabilization studies [2].

Siderophore–Antibiotic Conjugate Research: Natural Prototype for Trojan-Horse Drug Delivery Design

Gluconimycin’s classification as a sideromycin – an antibiotic covalently linked to an iron-chelating siderophore moiety – positions it as a natural prototype for the rational design of siderophore–antibiotic conjugates [1][3]. The iron–gluconic acid moiety endows gluconimycin with the theoretical capacity for active transport through bacterial iron-uptake systems, a delivery mechanism exploited by modern Trojan-horse antibiotic candidates. Researchers developing synthetic siderophore–drug conjugates can use gluconimycin as a natural-product benchmark to compare uptake efficiency, target engagement, and resistance emergence profiles, particularly given that its actinomycin-type warhead engages nucleic acid metabolism while the siderophore moiety may facilitate periplasmic or cytoplasmic delivery [3].

Quote Request

Request a Quote for gluconimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.